2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid
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Overview
Description
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid is a chemical compound that features a piperidine ring attached to a furan ring via a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment to the Furan Ring: The piperidine ring is then attached to the furan ring through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidin-4-yl-methyl-furan-2-carboxylic acid and piperidin-4-yl-methyl-thiophene-3-carboxylic acid share structural similarities with 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid.
Furan Derivatives: Compounds like furan-3-carboxylic acid and furan-2-carboxylic acid are structurally related and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a furan ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in other similar compounds .
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c13-11(14)9-3-6-15-10(9)7-8-1-4-12-5-2-8/h3,6,8,12H,1-2,4-5,7H2,(H,13,14) |
InChI Key |
LTVQHNLQNLWFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=C(C=CO2)C(=O)O |
Origin of Product |
United States |
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